1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid
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Overview
Description
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H12BrNO4. It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents such as ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .
Preparation Methods
The synthesis of 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid involves several steps. One common method includes the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under basic conditions . The reaction conditions typically involve the use of a base such as potassium hydroxide and an organic solvent like ether . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid can be compared with similar compounds such as:
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester: This compound has a similar structure but includes a methyl ester group, which can affect its reactivity and applications.
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: Another similar compound with an ethyl ester group, used in different industrial and research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for various specialized applications .
Properties
Molecular Formula |
C16H10BrNO4 |
---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO4/c17-15-12-8-10(22-9-4-2-1-3-5-9)6-7-11(12)14(19)13(18-15)16(20)21/h1-8,19H,(H,20,21) |
InChI Key |
DOZIWXYUIFZJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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